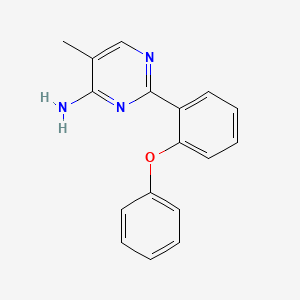
4,6-Dimethyl-2-(4-methylsulfonylphenyl)pyrimidine
Übersicht
Beschreibung
4,6-Dimethyl-2-(4-methylsulfonylphenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two methyl groups at positions 4 and 6, and a 4-methylsulfonylphenyl group at position 2 of the pyrimidine ring. It is used in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(4-methylsulfonylphenyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate in the presence of tetrabutylammonium bromide yields the target compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of environmentally friendly reagents, such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation, is preferred to minimize toxic by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethyl-2-(4-methylsulfonylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces sulfide derivatives.
Substitution: Produces substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-(4-methylsulfonylphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its role in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-(4-methylsulfonylphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
4,6-Dimethyl-2-(4-methylsulfonylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(4-methylsulfonylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-8-10(2)15-13(14-9)11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXISQSJHYHBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-1-[methyl-[(5-methylfuran-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4530239.png)
![N-[2-(4-fluoro-2-methoxyphenyl)pyridin-3-yl]-2-methylpropanamide](/img/structure/B4530242.png)
![3-[3-(1-cyclopentyl-1H-pyrazol-3-yl)phenyl]-6-methoxypyridazine](/img/structure/B4530245.png)
![3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B4530250.png)
![1-{4-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(1-piperidinyl)-2-propanol](/img/structure/B4530261.png)

![N-[2-(6,7-dimethyl-1H-benzimidazol-2-yl)ethyl]-2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4530292.png)
![1-[2-(8-methoxy-2-methylquinolin-5-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B4530296.png)
![5-acetyl-N-[2-(4-ethylphenoxy)ethyl]-N-methylthiophene-2-carboxamide](/img/structure/B4530301.png)
![N-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4530309.png)
![1-cyclopropyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4530316.png)
![N,N-dimethyl-4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B4530338.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B4530352.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B4530353.png)
